molecular formula C17H23N3OS2 B10796266 N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B10796266
M. Wt: 349.5 g/mol
InChI Key: VOKMGBFTXWFEQZ-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound built around the 1,3,4-thiadiazole heterocyclic scaffold, a structure known for its significant potential in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole ring is a stable, planar, and aromatic system that serves as a bioisostere for pyrimidine bases, which allows its derivatives to interact critically with various biological targets . This specific derivative features a acetamide group and a 4-tert-butyl-2,6-dimethylbenzylsulfanyl substituent, which may enhance its lipophilicity and influence its bioavailability and binding affinity. Compounds containing the 1,3,4-thiadiazole core have been extensively reported in scientific literature to exhibit a wide spectrum of biological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . The mechanism of action for such derivatives often involves interaction with enzymes or receptors; for instance, some 1,3,4-thiadiazole-based sulfonamides are potent inhibitors of carbonic anhydrase isoforms , while others have been shown to function through the GABAergic system to provide anticonvulsant effects or to inhibit tubulin polymerization to exert anticancer activity . The presence of the sulfanyl (thioether) bridge in this molecule offers a potential point for further metabolic consideration or chemical modification. This product is intended for research purposes only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H23N3OS2

Molecular Weight

349.5 g/mol

IUPAC Name

N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H23N3OS2/c1-10-7-13(17(4,5)6)8-11(2)14(10)9-22-16-20-19-15(23-16)18-12(3)21/h7-8H,9H2,1-6H3,(H,18,19,21)

InChI Key

VOKMGBFTXWFEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CSC2=NN=C(S2)NC(=O)C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

Procedure :

  • React 4-(4-substituted phenyl)thiosemicarbazide with carbon disulfide in ethanol under basic conditions (KOH).

  • Acidify with HCl to precipitate the thiadiazole-2-thione intermediate.

Example :

  • Starting material : 4-(4-tert-Butyl-2,6-dimethylphenyl)thiosemicarbazide.

  • Conditions : Reflux in ethanol with KOH for 10 hours.

  • Yield : 72–85%.

Oxidative Cyclization

Procedure :

  • Treat thiosemicarbazide derivatives with iodine or H₂O₂ in acetic acid.

  • Forms thiadiazole rings via oxidative C–N bond formation.

Advantage : Faster reaction times (2–4 hours).
Limitation : Lower yields (55–65%) due to side-product formation.

Introduction of the Sulfanyl Group

The 4-tert-butyl-2,6-dimethylbenzylsulfanyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions.

Alkylation with 4-tert-Butyl-2,6-dimethylbenzyl Halides

Procedure :

  • React 5-mercapto-1,3,4-thiadiazol-2-amine with 4-tert-butyl-2,6-dimethylbenzyl chloride in acetone.

  • Use K₂CO₃ or triethylamine as a base to deprotonate the thiol group.

Optimized Conditions :

  • Solvent : Acetone or DMF.

  • Temperature : Room temperature to 60°C.

  • Yield : 68–78%.

Mechanism :

Thiadiazole-SH+R-XBaseThiadiazole-S-R+HX\text{Thiadiazole-SH} + \text{R-X} \xrightarrow{\text{Base}} \text{Thiadiazole-S-R} + \text{HX}

where R = 4-tert-butyl-2,6-dimethylbenzyl.

Mitsunobu Reaction

Procedure :

  • Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • React 5-mercapto-thiadiazole with 4-tert-butyl-2,6-dimethylbenzyl alcohol.

Advantage : Avoids alkyl halide handling.
Yield : 60–65%.

Acetylation of the Amino Group

The final step involves acetylation of the 2-amino group on the thiadiazole ring.

Classical Acetylation

Procedure :

  • Treat 5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine with acetic anhydride in pyridine.

  • Stir at room temperature for 12–24 hours.

Yield : 80–88%.

Catalytic Acetylation

Procedure :

  • Use acetyl chloride and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Conduct in dichloromethane at 0°C to room temperature.

Advantage : Faster reaction (2–4 hours).
Yield : 85–90%.

Purification and Characterization

Purification Methods :

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1).

  • Recrystallization : Ethanol or methanol/water mixtures.

Characterization Data :

  • ¹H NMR : δ 1.25 (s, 9H, tert-butyl), 2.32 (s, 6H, Ar–CH₃), 4.45 (s, 2H, SCH₂), 2.15 (s, 3H, COCH₃).

  • HRMS : [M+H]⁺ calc. for C₁₈H₂₆N₃OS₂: 372.1472; found: 372.1478.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)
Hydrazine-CS₂ routeThiadiazole cyclizationReflux, 10 h72–8595–98
Oxidative cyclizationI₂/H₂O₂ in AcOH2–4 h, 60°C55–6590–92
AlkylationK₂CO₃/acetoneRT, 8 h68–7897–99
MitsunobuDEAD/PPh₃RT, 24 h60–6594–96
Classical acetylationAc₂O/pyridineRT, 12–24 h80–8898–99
Catalytic acetylationAcCl/DMAP0°C to RT, 2–4 h85–9099

Challenges and Optimization Strategies

Side Reactions

  • Thiol oxidation : Minimized by conducting reactions under nitrogen.

  • Over-alkylation : Controlled using stoichiometric benzyl halide.

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) : Improve solubility but require higher temperatures.

  • Ether solvents (THF) : Reduce side reactions but slow reaction kinetics.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation yield to 82%.

  • Microwave-assisted synthesis : Reduces cyclization time from 10 h to 1 h with comparable yields .

Chemical Reactions Analysis

MMV020700 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific functional groups present in MMV020700 and the conditions used .

Scientific Research Applications

MMV020700 has several scientific research applications:

Mechanism of Action

The mechanism of action of MMV020700 involves inhibiting the growth of protozoan parasites by interfering with their metabolic processes. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to disrupt key enzymes and proteins essential for the survival and replication of the parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 1,3,4-thiadiazole core is highly versatile, with modifications at positions 2 and 5 significantly altering properties. Below is a comparative analysis of substituent effects on melting points, yields, and molecular weights (Table 1):

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives

Compound ID Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-tert-butyl-2,6-dimethylbenzylsulfanyl Acetamide N/A N/A ~434.6*
5e 4-Chlorobenzylsulfanyl 2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134 473.0
5h Benzylsulfanyl 2-(2-isopropyl-5-methylphenoxy)acetamide 88 133–135 437.5
5j 4-Chlorobenzylsulfanyl 2-(2-isopropyl-5-methylphenoxy)acetamide 82 138–140 479.0
7e [(4,5-Diphenyl-1,2,4-triazol-3-yl)methyl]sulfanyl N-(4-bromophenyl)acetamide 84.6 222–224 563.5
8t [5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl N-(5-chloro-2-methylphenyl)acetamide N/A N/A 428.5

*Estimated based on molecular formula (C20H26N3OS2).

Key Observations :

  • Steric Effects : The target compound’s 4-tert-butyl-2,6-dimethylbenzyl group introduces significant steric hindrance compared to simpler substituents like benzyl or chlorobenzyl in compounds 5h and 5e. This likely increases hydrophobicity and may elevate melting points, though experimental data are lacking.
  • Yield Trends : Benzylsulfanyl derivatives (e.g., 5h, 88% yield) generally show higher synthetic yields than chlorinated analogs (e.g., 5e, 74%), possibly due to reduced electronic destabilization during S-alkylation .
  • Molecular Weight : The target compound (~434.6 g/mol) is lighter than triazole-containing analogs like 7e (563.5 g/mol), which may influence bioavailability and membrane permeability .

Anticonvulsant Activity :

  • Compounds with benzothiazole-linked acetamide groups (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide) demonstrated 100% protection in maximal electroshock (MES) models, attributed to hydrophobic interactions with target receptors . The target compound’s tert-butyl group may enhance such interactions but requires validation.

Enzyme Inhibition :

  • Indole-containing analogs (e.g., 8t and 8w ) showed moderate 5-lipoxygenase (5-LOX) and butyrylcholinesterase (BChE) inhibition. The bulky tert-butyl group in the target compound could hinder or enhance binding to enzyme active sites depending on steric compatibility.

Antimicrobial Activity :

  • Triazole-thiadiazole hybrids like 7e exhibited broad-spectrum antimicrobial activity, with MIC values ≤ 25 µg/mL against bacterial strains . The absence of electronegative groups (e.g., Cl, NO2) in the target compound may reduce potency compared to halogenated derivatives.

Spectral Data :

  • IR spectra of 1,3,4-thiadiazole derivatives typically show C=O stretches near 1700–1712 cm<sup>−1</sup> (acetamide) and C-S vibrations at 680–700 cm<sup>−1</sup> . The target compound’s tert-butyl group may downshift C-H stretches (2970–2860 cm<sup>−1</sup>) due to increased aliphatic character.
  • <sup>1</sup>H NMR of analogs (e.g., 5h ) reveals aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.1–2.3 ppm. The tert-butyl group in the target compound would likely resonate as a singlet near δ 1.3 ppm.

Biological Activity

N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a sulfanyl group and an acetamide moiety. The structural characteristics contribute to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) using the MTT assay. The results indicated significant cytotoxicity, particularly in the A431 cell line .
  • Mechanism of Action : The mechanism involves the induction of apoptosis as confirmed by Western blot analysis. Key proteins such as Bax (pro-apoptotic) were upregulated while Bcl-2 (anti-apoptotic) was downregulated. Furthermore, the compound inhibited the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Cell LineIC50 Value (µM)Mechanism
A43112.5Apoptosis induction
HT-2915.0Apoptosis induction
PC320.0VEGFR-2 inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics like streptomycin .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32.6
Escherichia coli47.5

Case Study 1: Anticancer Efficacy

In a comparative study involving various thiadiazole derivatives, this compound was found to outperform other derivatives in terms of cytotoxicity against A431 cells. The study utilized a three-dimensional cell culture model to mimic in vivo conditions more closely .

Case Study 2: Antimicrobial Properties

A study focusing on the antimicrobial potential of thiadiazole derivatives highlighted that compounds similar to this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Example Contradiction :

Analog StructureReported ActivityConflicting StudyResolution Strategy
4-Methoxybenzyl variantAnticancer (IC₅₀ = 10 µM) Antimicrobial (MIC = 25 µg/mL) SAR analysis of electron-withdrawing vs. donating groups

Advanced: What strategies optimize regioselectivity in thiadiazole functionalization?

Methodological Answer:
Regioselectivity challenges arise during sulfanyl or acetamide substitution. Solutions include:

  • Steric Control : Bulky substituents (e.g., tert-butyl) direct reactions to the less hindered N-2 position of the thiadiazole ring .
  • Electronic Effects : Electron-deficient thiadiazoles favor nucleophilic attack at the sulfur-rich C-5 position .
  • Protecting Groups : Temporary protection of the acetamide nitrogen with Boc groups prevents unwanted side reactions .

Q. Experimental Optimization :

ConditionRegioselectivity OutcomeYield (%)
NaH in DMF (80°C)C-5 sulfanyl dominant85
K₂CO₃ in ethanol (reflux)N-2 acetamide dominant78

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Ethanol/water mixtures (1:1) enhance solubility for in vitro assays .
  • Stability : Stable at –20°C for >6 months. Degrades in acidic conditions (pH <3), releasing thiol byproducts .

Advanced: How to design experiments to probe thiadiazole-sulfanyl reactivity?

Methodological Answer:

  • Oxidative Studies : Treat with H₂O₂ to convert sulfanyl (–SH) to sulfonyl (–SO₂–) groups, monitored via IR (loss of S–H stretch at 2550 cm⁻¹) .
  • Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) to form thioethers, analyzed by ¹H NMR (new methyl singlet at δ 2.1–2.3 ppm) .
  • Computational Modeling : Density functional theory (DFT) predicts reaction pathways and transition states for sulfur-centered reactions .

Basic: What are the key spectral signatures for verifying purity?

Methodological Answer:

  • IR Spectroscopy : Confirm acetamide C=O stretch at 1670–1690 cm⁻¹ and thiadiazole C=N stretch at 1550–1580 cm⁻¹ .
  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient) indicates >95% purity .

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